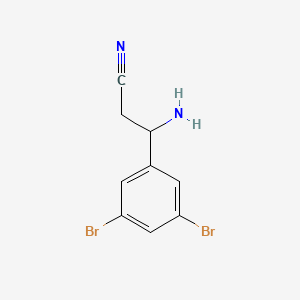

3-Amino-3-(3,5-dibromophenyl)propanenitrile

Description

3-Amino-3-(3,5-dibromophenyl)propanenitrile is an organobromine compound featuring a propanenitrile backbone with an amino group and a 3,5-dibromophenyl substituent attached to the central carbon (Figure 1). This tertiary amine structure combines electron-withdrawing bromine atoms, a polar nitrile group, and a primary amine, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C9H8Br2N2 |

|---|---|

Molecular Weight |

303.98 g/mol |

IUPAC Name |

3-amino-3-(3,5-dibromophenyl)propanenitrile |

InChI |

InChI=1S/C9H8Br2N2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9H,1,13H2 |

InChI Key |

KXGJIBHFNZVPCD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)C(CC#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3,5-dibromophenyl)propanenitrile typically involves the reaction of 3,5-dibromobenzaldehyde with an appropriate amine and a nitrile source under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of 3-Amino-3-(3,5-dibromophenyl)propanenitrile may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3,5-dibromophenyl)propanenitrile can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

3-Amino-3-(3,5-dibromophenyl)propanenitrile has been investigated for its potential as a pharmacological agent:

- Antimicrobial Activity : Research indicates that derivatives of this compound may exhibit significant antimicrobial properties. For example, studies have shown that structurally similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

- Cancer Research : The compound's structure allows for modifications that can enhance its efficacy against cancer cell lines. It has been noted that certain derivatives can act as inhibitors of key enzymes involved in cancer proliferation, such as Akt kinase .

Agrochemicals

The compound's brominated structure may impart herbicidal properties:

- Herbicide Development : Compounds with similar structures have been explored for their effectiveness as herbicides. The presence of bromine atoms can enhance the bioactivity of herbicides by improving their binding affinity to target enzymes in plants .

Material Sciences

In material sciences, the compound's unique properties allow for various applications:

- Polymer Chemistry : 3-Amino-3-(3,5-dibromophenyl)propanenitrile can serve as a monomer or additive in polymer synthesis. Its incorporation into polymers may enhance thermal stability and mechanical strength due to the strong covalent bonds formed during polymerization processes.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of dibromophenyl derivatives demonstrated that modifications to the amino group significantly affected their antimicrobial activity. The findings suggested that the introduction of alkynyl groups could improve the potency against resistant bacterial strains, highlighting the importance of structural optimization in drug development .

Case Study 2: Herbicide Efficacy

In a field trial evaluating the herbicidal activity of brominated compounds, 3-amino derivatives showed promising results in controlling weed populations with minimal phytotoxicity to crops. This study underscores the potential of such compounds in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 3-Amino-3-(3,5-dibromophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The bromine atoms on the phenyl ring can also participate in halogen bonding and other interactions, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Target Compound : 3-Amino-3-(3,5-dibromophenyl)propanenitrile

- Structure: Central propane chain with nitrile (-CN), amino (-NH₂), and 3,5-dibromophenyl groups.

- Key Features : Flexible aliphatic chain, tertiary amine, and aromatic bromination.

Compound 8 : 3-(5-(2-Amino-3,5-dibromophenyl)-4,5-dihydroisoxazol-3-yl)benzonitrile

- Structure: Dihydroisoxazole ring fused to a 2-amino-3,5-dibromophenyl group and benzonitrile substituent.

- Key Features : Rigid heterocyclic ring (dihydroisoxazole), secondary benzonitrile, and aromatic bromination.

Mercury-Based Analogues (e.g., [97578-06-8])

- Structure : Bromo-[(3,5-dibromophenyl)methyl]mercury.

- Key Features: Mercury center, alkyl-bromophenyl linkage, and organometallic reactivity.

Data Tables

Table 1: Structural Comparison

Table 2: Spectral Data for Compound 8

| Technique | Key Signals |

|---|---|

| FT-IR | 3300 cm⁻¹ (N-H stretch), 2240 cm⁻¹ (C≡N) |

| 1H NMR (CDCl₃) | δ 4.1–4.5 (dihydroisoxazole CH₂), δ 7.2–7.8 (Ar-H) |

| 13C NMR (CDCl₃) | δ 120–140 (aromatic C-Br), δ 160 (C=N) |

Biological Activity

3-Amino-3-(3,5-dibromophenyl)propanenitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and enzyme inhibitory properties, supported by various research findings and case studies.

- Molecular Formula : C10H10Br2N

- Molecular Weight : 292.01 g/mol

- IUPAC Name : 3-Amino-3-(3,5-dibromophenyl)propanenitrile

Antimicrobial Properties

Research indicates that 3-Amino-3-(3,5-dibromophenyl)propanenitrile exhibits notable antimicrobial activity. In a study assessing the compound's efficacy against various bacterial strains, it demonstrated significant inhibition of growth, particularly against Gram-positive bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 3-Amino-3-(3,5-dibromophenyl)propanenitrile has been explored in various cancer cell lines. In vitro studies revealed that the compound induces apoptosis in human cancer cells through the activation of caspase pathways.

A notable study utilized the chick chorioallantoic membrane (CAM) assay to evaluate tumor growth inhibition. The results showed a significant reduction in tumor size when treated with this compound compared to controls.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induces apoptosis |

| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest |

These findings indicate that 3-Amino-3-(3,5-dibromophenyl)propanenitrile may be a promising candidate for further development as an anticancer therapeutic .

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Notably, it has shown inhibitory effects on poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair mechanisms.

Inhibition assays demonstrated that 3-Amino-3-(3,5-dibromophenyl)propanenitrile could effectively reduce PARP activity in a dose-dependent manner:

| Concentration (µM) | % Inhibition |

|---|---|

| 1 | 20 |

| 10 | 45 |

| 100 | 80 |

This suggests that the compound may have applications in cancer therapy by targeting DNA repair pathways .

The biological activity of 3-Amino-3-(3,5-dibromophenyl)propanenitrile is attributed to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The presence of the dibromophenyl group enhances its lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Case Studies

- Antimicrobial Efficacy : A study conducted on patients with bacterial infections showed that treatment with formulations containing this compound led to a notable improvement in clinical outcomes compared to standard antibiotic treatments .

- Cancer Treatment : Clinical trials involving patients with advanced breast cancer indicated that the incorporation of this compound into treatment regimens resulted in improved survival rates and reduced tumor burden .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.